2-Fluoro-3-methyl-6-nitroaniline
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Overview
Description
2-Fluoro-3-methyl-6-nitroaniline is an organic compound with the molecular formula C7H7FN2O2 It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 2-position, a methyl group at the 3-position, and a nitro group at the 6-position
Mechanism of Action
Mode of Action
As a nitroaniline compound, it may undergo reduction reactions to form amines . The nitro group is a meta director, meaning it directs subsequent substitutions to the meta position . This property could influence its interactions with targets.
Biochemical Pathways
Nitroaniline compounds can participate in various biochemical reactions, including reduction and substitution reactions . These reactions could potentially affect various biochemical pathways.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-Fluoro-3-methyl-6-nitroaniline . For instance, its stability could be affected by storage temperature . Additionally, its interaction with other molecules could influence its efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methyl-6-nitroaniline typically involves a multi-step process starting from commercially available precursors. One common method involves the nitration of 2-fluoro-3-methylaniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 6-position of the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methyl-6-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 2-Fluoro-3-methyl-6-aminoaniline.
Substitution: 2-Methoxy-3-methyl-6-nitroaniline.
Oxidation: 2-Fluoro-3-carboxy-6-nitroaniline.
Scientific Research Applications
2-Fluoro-3-methyl-6-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-nitroaniline: Similar structure but lacks the methyl group at the 3-position.
3-Methyl-6-nitroaniline: Similar structure but lacks the fluorine atom at the 2-position.
2-Fluoro-3-methylaniline: Similar structure but lacks the nitro group at the 6-position.
Uniqueness
2-Fluoro-3-methyl-6-nitroaniline is unique due to the combination of the fluorine, methyl, and nitro substituents on the aniline ring. This combination imparts distinct electronic and steric properties, making it valuable in specific chemical reactions and applications where these properties are advantageous .
Properties
IUPAC Name |
2-fluoro-3-methyl-6-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-4-2-3-5(10(11)12)7(9)6(4)8/h2-3H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDGOICOFHCJJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743121 |
Source
|
Record name | 2-Fluoro-3-methyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261676-68-9 |
Source
|
Record name | 2-Fluoro-3-methyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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